molecular formula C10H10O2 B1584226 2-Methylcinnamic Acid CAS No. 2373-76-4

2-Methylcinnamic Acid

Cat. No.: B1584226
CAS No.: 2373-76-4
M. Wt: 162.18 g/mol
InChI Key: RSWBWHPZXKLUEX-UHFFFAOYSA-N
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Description

2-Methylcinnamic acid, also known as 3-(2-methylphenyl)acrylic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group attached to the phenyl ring. This compound is known for its crystalline structure and is predominantly found in the trans configuration. It exhibits various biological activities, making it a compound of interest in scientific research.

Biochemical Analysis

Biochemical Properties

It is known that cinnamic acid derivatives play a significant role in various biochemical reactions . They are precursors for the production of various di (lignans), polyphenols (lignins), and also substituted derivatives . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

Cellular Effects

Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . These properties suggest that 2-Methylcinnamic Acid may have similar effects on cells and cellular processes.

Molecular Mechanism

It is known that cinnamic acid derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that cinnamic acid derivatives can exhibit varying effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that cinnamic acid derivatives can exhibit varying effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Cinnamic acid derivatives are known to be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors .

Transport and Distribution

It is known that cinnamic acid derivatives can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

It is known that cinnamic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcinnamic acid can be synthesized through several methods, including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method involves the Knoevenagel condensation, where benzaldehyde derivatives react with malonic acid in the presence of a base to form the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methylcinnamaldehyde. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylbenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation of this compound results in the formation of 2-methylhydrocinnamic acid.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Methylbenzoic acid.

    Reduction: 2-Methylhydrocinnamic acid.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

2-Methylcinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It exhibits antifungal and antimicrobial properties, making it useful in biological studies.

    Medicine: Research has shown its potential in the synthesis of cytotoxic alkaloids, which are important in cancer treatment.

    Industry: It is used in the production of fragrances and flavors due to its aromatic properties.

Comparison with Similar Compounds

2-Methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

    4-Methylcinnamic acid: Similar structure but with the methyl group at the para position.

    3,4-(Methylenedioxy)cinnamic acid: Contains a methylenedioxy group, leading to different biological activities.

    2-Hydroxycinnamic acid: Presence of a hydroxyl group enhances its antioxidant properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other cinnamic acid derivatives.

Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWBWHPZXKLUEX-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901046
Record name NoName_96
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

939-57-1, 2373-76-4
Record name (2E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name (E)-3-(2-Methylphenyl)-2-propenoic acid
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Record name o-Methylcinnamic acid
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Record name 2373-76-4
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Record name o-methylcinnamic acid
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Synthesis routes and methods I

Procedure details

292 g (1.08 moles) of ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate were added dropwise to 4.85 moles of 25% strength aqueous NaOH solution in the course of 1 hour. The refluxed mixture was then stirred for a further 6 hours. The reaction solution was reacted twice by shaking with toluene and then acidified with semiconcentrated hydrochloric acid, and the precipitate which had separated out was filtered off under suction. It was rinsed with water and toluene and dried in a drying oven. 157 g (90% of the theoretical yield) of o-methylcinnamic acid of melting point 176° to 177° C. were obtained.
Name
ethyl 2-chloro-2-(o-methylbenzyl)-acetoacetate
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292 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of o-methylbenzaldehyde (50 g, 417 mmol) in pyridine (2 equiv, 65 mL) was added malonic acid (86.6 g, 834 mmol) and the mixture was refluxed for 4-5 h. The reaction mixture was then poured into ice-water followed by 1N HCl. The white solid precipitated out was filtered, washed with water and concentrated under high vacuum for 3-4 h to get the desired product (57 g, 87%).
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50 g
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65 mL
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ice water
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Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-methylcinnamic acid behave in asymmetric hydrogenation reactions?

A: this compound acts as a prochiral substrate in asymmetric hydrogenation reactions catalyzed by chiral ruthenium complexes. [, ] Studies have shown that the choice of chiral ligand significantly influences the enantioselectivity of the reaction. For instance, the use of Ru(OCOCH3)2[(S)-H8-BINAP] catalyst resulted in significantly higher enantiomeric excess (ee) of the hydrogenated product compared to Ru(OCOCH3)2[(R)-BINAP]. [] This highlights the importance of ligand design and optimization for achieving high enantioselectivity in asymmetric hydrogenation reactions involving this compound.

Q2: Can the structure of this compound be modified to enhance its biological activity?

A: Yes, structural modifications of this compound can significantly impact its biological activity. A study investigating the cytotoxic effects of Zanthoxylum schinifolium extracts identified this compound as one of the components in the methylene chloride extract. [] This extract exhibited significant pro-apoptotic effects on human leukemia Jurkat T cells, but the specific contribution of this compound to this activity requires further investigation. Modifying the substituents on the aromatic ring or the carboxylic acid moiety could potentially enhance its cytotoxic activity or modulate its interactions with specific biological targets.

Q3: How do substituents on the aromatic ring of cinnamic acid derivatives affect their reactivity with samarium diiodide (SmI2)?

A: Studies on the reduction of cinnamic acid derivatives by SmI2 reveal a significant influence of substituents on the reaction rate. [] Electron-donating groups, like methoxy or methyl groups, on the aromatic ring increase the electron density of the double bond, making it more susceptible to reduction by SmI2. Conversely, electron-withdrawing groups, such as chlorine, decrease the electron density and hinder the reduction process. This understanding of substituent effects is crucial for predicting the reactivity of cinnamic acid derivatives in various chemical transformations.

Q4: Can this compound be used to synthesize other valuable compounds?

A: Yes, this compound serves as a versatile building block for synthesizing various compounds. For example, it can be converted into labeled compounds like [18O]-5-methylisoquinolinone and 1-(furan-2-yl-[18O]-methoxy)-5-methylisoquinoline, which are of interest as potential antitumor agents. [] Additionally, it can be used to synthesize 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a compound showing promising α-glucosidase inhibition activity. [] These examples highlight the synthetic utility of this compound in medicinal chemistry and drug discovery.

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